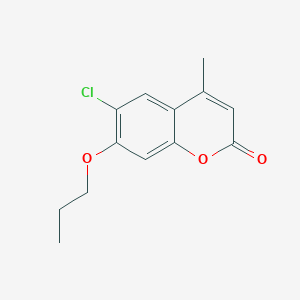

6-chloro-4-methyl-7-propoxy-2H-chromen-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis

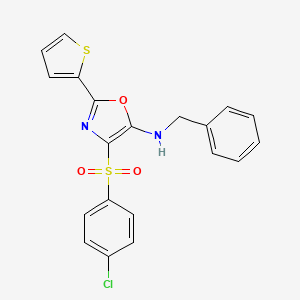

The molecular structure of “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” consists of 13 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms. The average mass of the molecule is 252.69 Da.科学的研究の応用

Spectrophotometric Determination and Liquid Phase Extraction

6-Chloro-3-hydroxy-7-methyl-2-(2’-furyl)-4H-chromen-4-one, a related compound, demonstrates potential in the spectrophotometric determination of palladium in various samples, including Pd-charcoal catalysts, alloys, and water sources. This capability is due to its effective color-forming reaction with palladium in divalent oxidation state, indicating the utility of chromene derivatives in analytical chemistry for trace metal analysis (Kaur, Agnihotri, & Agnihotri, 2022).

NMR Spectroscopy Enhancements

Research on substituted 2,2-dimethyl-2H-chromene derivatives, including compounds similar to 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one, has contributed to the understanding of 13C NMR chemical shifts. These findings assist in the structural elucidation of chromene derivatives, crucial for chemical research and development processes (Timár et al., 1989).

Domino Reactions for Functionalized Chromenes

The use of methyl 4-chloro-2-butynoate in domino reactions with salicylic aldehydes, leading to functionalized chromenes, showcases the versatility of chromene derivatives in synthetic organic chemistry. This methodology enables streamlined access to diverse chromene and quinoline derivatives, underscoring the importance of chromenes in medicinal chemistry and drug discovery (Bello et al., 2010).

Biological Activity Assessment

The microwave-assisted synthesis of novel 2H-chromene derivatives, including structures related to this compound, has led to the discovery of compounds with remarkable antimicrobial activity. This highlights the potential of chromene derivatives in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (El Azab, Youssef, & Amin, 2014).

Structural Analysis and Chemical Interactions

Studies on the crystal structure and Hirshfeld surface analysis of 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one have provided insights into the molecular and supramolecular structures of chromene derivatives. These studies reveal the importance of intramolecular hydrogen bonding and π-π stacking interactions, contributing to our understanding of the physical properties and reactivity of chromenes (Channabasappa et al., 2018).

将来の方向性

The future directions for research on “6-chloro-4-methyl-7-propoxy-2H-chromen-2-one” and similar compounds could involve further exploration of their biological and pharmaceutical properties. Given the significant antibacterial and antifungal activity exhibited by similar compounds , there may be potential for the development of new therapeutic agents.

作用機序

Target of Action

It is known that similar compounds have shown activity towards the oxidoreductase enzyme .

Mode of Action

It is suggested that the enzyme-inhibitor complex is stabilized by hydrophobic interactions occurring between the aromatic moieties of the ligand and lipophilic residues of the binding site .

Biochemical Pathways

It is known that similar compounds have shown neuroprotective and toxicity activities against h2o2-induced pc12 cell lines .

Result of Action

Similar compounds have shown reasonable neuroprotectivity and toxicity activities against h2o2-induced pc12 cell lines .

Action Environment

生化学分析

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 6-chloro-4-methyl-7-propoxy-2H-chromen-2-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

特性

IUPAC Name |

6-chloro-4-methyl-7-propoxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClO3/c1-3-4-16-12-7-11-9(6-10(12)14)8(2)5-13(15)17-11/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLGWOMGTCXTTAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)

![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)

![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/no-structure.png)

![5-[1-(5-Chloro-2-fluorobenzoyl)pyrrolidin-2-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2726332.png)